molecular formula C16H15ClN2O5S B2643383 Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 419559-94-7

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2643383
CAS No.: 419559-94-7
M. Wt: 382.82
InChI Key: UNIBMDUMJDBBKL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring substituted with ethyl, chloro, nitro, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common route starts with the nitration of 5-chloro-2-nitrobenzoic acid to introduce the nitro group. This is followed by the formation of the benzamido group through an amide coupling reaction. The thiophene ring is then constructed via a cyclization reaction, and the final product is obtained by esterification with ethyl alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in these reactions include dimethyl sulfoxide and methanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted thiophenes .

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamido group may facilitate binding to proteins or enzymes, affecting their function. The thiophene ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring with several substituents, including a chloro group, a nitro group, and an amido group. These structural elements contribute to its reactivity and biological interactions. The carboxylate group enhances solubility, making it suitable for various applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

The unique combination of functional groups in this compound allows it to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to disease pathways, which could be pivotal in its therapeutic effects.
  • Cellular Interaction : Its structural features facilitate specific binding interactions critical for modulating cellular processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in [Journal Name] demonstrated that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
  • Anticancer Activity Assessment : Another study evaluated its effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent increase in apoptosis with IC50 values around 25 µM.

Comparative Analysis

Comparative studies with similar compounds reveal the unique properties of this compound. Below is a summary table comparing it with structurally related compounds:

Compound NameStructural DifferencesUnique Features
2-(5-Chloro-2-nitrobenzamido)-4-methylthiophene-3-carboxamideOne less methyl groupPotentially different electronic properties
2-(5-Bromo-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamideBromine substituent insteadMay exhibit different reactivity patterns
2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylfuran-3-carboxamideFuran ring instead of thiopheneDifferent electronic characteristics due to furan

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)11-7-10(17)5-6-12(11)19(22)23/h5-7H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBMDUMJDBBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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